molecular formula C16H9ClO3 B14435043 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal CAS No. 74697-02-2

3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal

Cat. No.: B14435043
CAS No.: 74697-02-2
M. Wt: 284.69 g/mol
InChI Key: VVONKYWYHROBSG-UHFFFAOYSA-N
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Description

3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light.

Preparation Methods

The synthesis of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal involves several steps. One common method includes the reaction of naphthol derivatives with chloroacetaldehyde under acidic conditions to form the naphthopyran ring.

This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal primarily involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes. This process is influenced by the electronic and steric properties of the substituents on the naphthopyran ring .

Comparison with Similar Compounds

Properties

74697-02-2

Molecular Formula

C16H9ClO3

Molecular Weight

284.69 g/mol

IUPAC Name

3-chloro-3-(3-oxobenzo[f]chromen-2-yl)prop-2-enal

InChI

InChI=1S/C16H9ClO3/c17-14(7-8-18)13-9-12-11-4-2-1-3-10(11)5-6-15(12)20-16(13)19/h1-9H

InChI Key

VVONKYWYHROBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=CC=O)Cl

Origin of Product

United States

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